[19,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 164200 is a natural product found in Celastrus hindsii, Semialarium mexicanum, and Hippocratea volubilis with data available.
Scientific Research Applications
Crystal Structure Analysis
The compound has been studied for its crystal structure, as demonstrated in research by Nguyen et al. (2017), focusing on macrocyclic structures obtained through specific condensation processes (Nguyen et al., 2017).
Synthetic Transformations and Derivatives
Studies like those by Kitchin and Stoodley (1973) explore transformations of related methyl ester compounds, which are crucial in the synthesis of complex organic structures (Kitchin & Stoodley, 1973).
Asymmetric Synthesis
Research into the asymmetric synthesis of certain carboxylic acids and esters, as examined by Aspinall et al. (1999), can be linked to the compound's derivatives, highlighting its role in stereochemical control in organic synthesis (Aspinall et al., 1999).
Ion-Selective Electrodes
Compounds with similar structural features have been studied for their use in creating ion-selective electrodes, as discussed by Casabó et al. (1991), indicating potential applications in analytical chemistry (Casabó et al., 1991).
Cytotoxicity Studies
Research on triterpenes from Ficus microcarpa by Chiang et al. (2005) includes compounds with structural similarities, suggesting potential applications in studying cytotoxicity and anti-cancer properties (Chiang et al., 2005).
Sialidase Inhibition
Bernet, Murty, and Vasella (1990) explored compounds related to the specified chemical for potential sialidase inhibition, indicating a possible role in antiviral research (Bernet, Murty, & Vasella, 1990).
Macrocyclic Compound Synthesis
Studies on the synthesis of macrocyclic compounds, such as those by Bradshaw et al. (1978), can be linked to the chemical structure of the specified compound, revealing its potential in creating complex cyclic structures (Bradshaw et al., 1978).
Gadolinium(III) Complexes in MRI
Research by Chan et al. (2004) on novel Gadolinium(III) complexes suggests potential applications in medical imaging, indicating the relevance of structurally related compounds in enhancing MRI contrast (Chan et al., 2004).
properties
CAS RN |
125227-50-1 |
---|---|
Product Name |
[19,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate |
Molecular Formula |
C43H50N2O19 |
Molecular Weight |
898.9 g/mol |
IUPAC Name |
[19,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C43H50N2O19/c1-19-20(2)37(52)63-34-32(62-38(53)26-13-14-28(51)45(10)16-26)36(61-25(7)50)42(18-56-21(3)46)35(60-24(6)49)31(58-22(4)47)29-33(59-23(5)48)43(42,41(34,9)55)64-40(29,8)17-57-39(54)27-12-11-15-44-30(19)27/h11-16,19-20,29,31-36,55H,17-18H2,1-10H3 |
InChI Key |
QLEWEJBYJKTAKW-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C6=CN(C(=O)C=C6)C)C |
Canonical SMILES |
CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C6=CN(C(=O)C=C6)C)C |
synonyms |
emarginatine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.